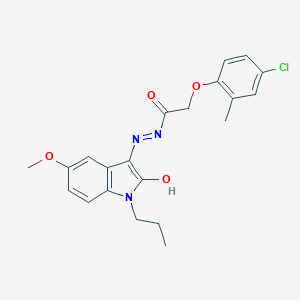

![molecular formula C19H16N2O4S B352485 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 878990-06-8](/img/structure/B352485.png)

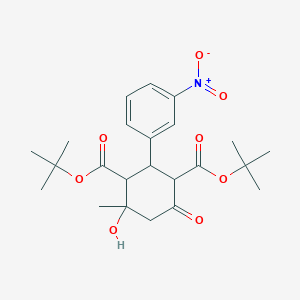

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

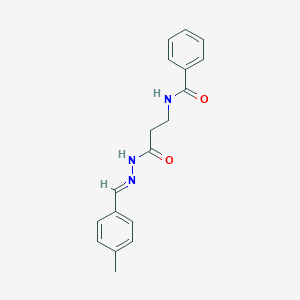

2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DPTA and is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have been shown to have a range of biological activities, including anti-inflammatory, antidiabetic, and antitumor properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been synthesized through a novel I2/TBHP-mediated domino reaction, resulting in 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides. These compounds exhibit both amide and quinazoline units, combining two important pharmacophores. In vitro cytotoxicity screening against cancer cell lines (A549, DU145, B16-F10, and HepG2) revealed promising results for compounds 3c, 3l, and 3o. Additionally, in silico molecular docking studies validated their anticancer activity by binding to target DNA and acting as DNA intercalators .

Antioxidant Properties

Another synthesized compound, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, demonstrated antioxidant activity. Its efficacy was evaluated using DPPH, hydrogen peroxide, and nitric oxide radical methods. Comparisons with known antioxidants highlight its potential in scavenging free radicals .

Heterocyclic Synthesis

The compound’s structure includes a thiazolidinone ring. Such heterocyclic motifs play a crucial role in drug discovery. Researchers have explored various synthetic pathways to access related compounds, making this compound relevant for further investigations .

Mecanismo De Acción

Target of Action

Similar compounds have been found to have antiviral and antimicrobial properties, suggesting potential targets could be viral proteins or bacterial cell components.

Mode of Action

It’s worth noting that compounds with similar structures have been found to undergo the dimroth rearrangement , a process involving the relocation of heteroatoms in heterocyclic systems or in their substituents via ring opening and ring closure. This rearrangement could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Given the potential antiviral and antimicrobial properties of similar compounds , it’s plausible that this compound could interfere with the replication processes of viruses or bacteria, thereby inhibiting their growth and proliferation.

Pharmacokinetics

The compound’s molecular weight and structural characteristics could influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the potential antiviral and antimicrobial properties of similar compounds , it’s possible that this compound could inhibit the growth and proliferation of certain viruses or bacteria.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, the Dimroth rearrangement, which similar compounds undergo , is catalyzed by acids, bases, and is accelerated by heat or light.

Propiedades

IUPAC Name |

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c22-15(13-7-3-1-4-8-13)12-21-18(24)16(26-19(21)25)11-17(23)20-14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLURJIXLIKUBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

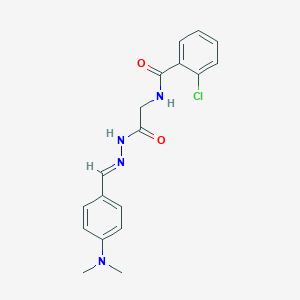

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

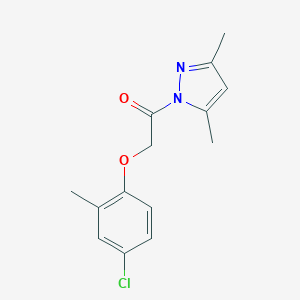

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)

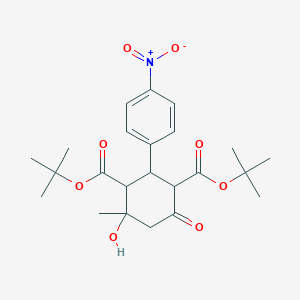

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)

![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)